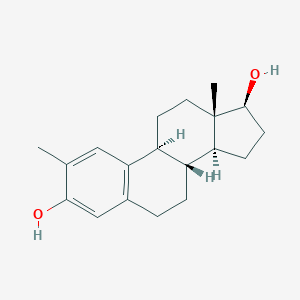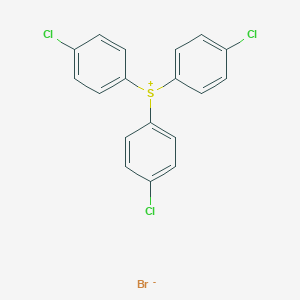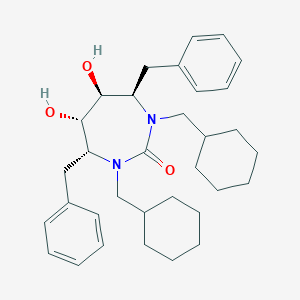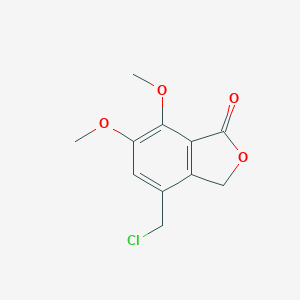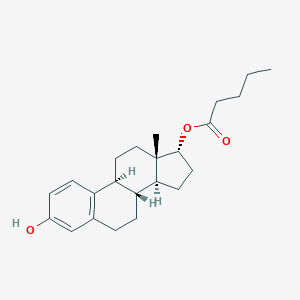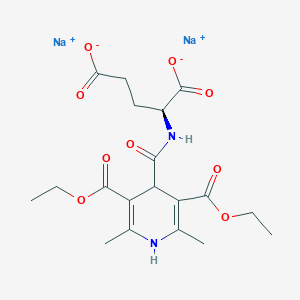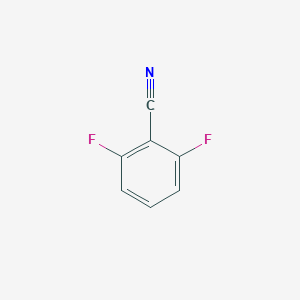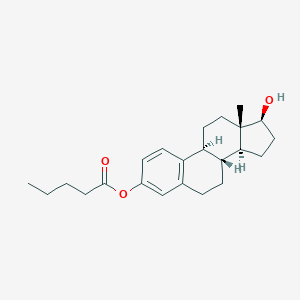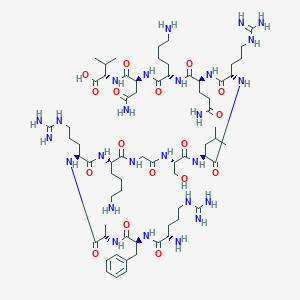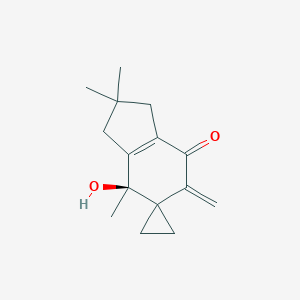
Illudin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Illudin C is a natural toxin that is produced by the mushroom Omphalotus illudens. It belongs to the family of illudins, which are sesquiterpenes with a unique bicyclo[2.2.2]octane ring system. Illudin C has been shown to exhibit potent anti-tumor activity, making it an attractive candidate for cancer therapy.
Mécanisme D'action
Illudin C works by inhibiting DNA synthesis through the formation of covalent adducts with DNA. These adducts disrupt the normal structure of DNA, leading to the accumulation of DNA damage and ultimately cell death. Illudin C has been shown to preferentially target rapidly dividing cells, such as cancer cells, while sparing normal cells.
Effets Biochimiques Et Physiologiques
Illudin C has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and preventing the development of cancer. Illudin C has been shown to exhibit a broad spectrum of activity against cancer cell lines, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using illudin C in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, illudin C is a complex molecule that is difficult to synthesize, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for research on illudin C. One area of interest is the development of more efficient synthetic methods for producing illudin C. This would make the molecule more readily available for lab experiments and potential clinical applications.
Another area of interest is the development of new derivatives of illudin C with improved anti-tumor activity. This could involve modifying the structure of the molecule to enhance its potency or targeting specific types of cancer cells.
Finally, there is interest in exploring the potential of illudin C as a therapeutic agent for cancer. Clinical trials would be needed to determine the safety and efficacy of illudin C in humans, but the molecule's potent anti-tumor activity makes it a promising candidate for further study.
Applications De Recherche Scientifique
Illudin C has been extensively studied for its anti-tumor activity. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Illudin C works by inhibiting DNA synthesis, leading to the accumulation of DNA damage and ultimately cell death. In addition to its anti-tumor activity, illudin C has also been shown to exhibit antimicrobial and antiviral properties.
Propriétés
Numéro CAS |
137637-31-1 |
|---|---|
Nom du produit |
Illudin C |
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(7S)-7-hydroxy-2,2,7-trimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C15H20O2/c1-9-12(16)10-7-13(2,3)8-11(10)14(4,17)15(9)5-6-15/h17H,1,5-8H2,2-4H3/t14-/m0/s1 |
Clé InChI |
VHHHVRVVSIKHKN-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@]1(C2=C(CC(C2)(C)C)C(=O)C(=C)C13CC3)O |
SMILES |
CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C |
SMILES canonique |
CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C |
Synonymes |
illudin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



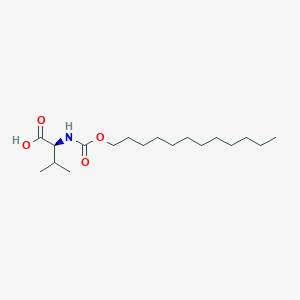
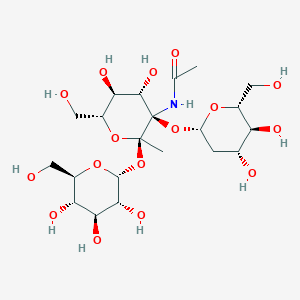
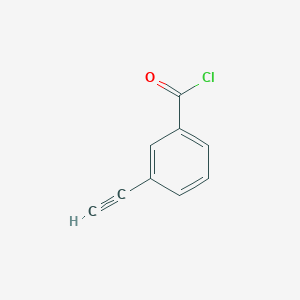
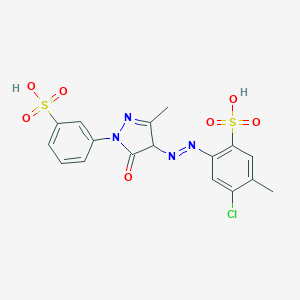
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
